molecular formula C10H12N4 B2565234 [2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine CAS No. 954569-50-7

[2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine

Cat. No.: B2565234
CAS No.: 954569-50-7
M. Wt: 188.234
InChI Key: CVURHMMJIHLHIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine is a high-value chemical building block with the CAS number 954569-50-7 and a molecular weight of 188.23 g/mol . Its molecular formula is C10H12N4, and it is characterized as an oily liquid that should be stored at 4°C for stability . This compound features a pyridine ring linked to a 2-methylimidazole group, a structural motif of significant interest in medicinal chemistry . The imidazole ring is a fundamental component in many natural biological compounds and pharmaceuticals, known for its aromaticity and presence in molecules like histamine and biotin . As a functionalized heterocyclic amine, this compound serves as a versatile precursor and intermediate in organic synthesis and drug discovery efforts. It is particularly valuable for constructing more complex molecules aimed at biological evaluation. The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. It is offered in various standard packaging options, from research quantities to bulk volumes, and can be produced to meet specific customer requirements, including high and ultra-high purity grades (from 99% to 99.999%) . Please refer to the safety data sheet for proper handling information.

Properties

IUPAC Name

[2-(2-methylimidazol-1-yl)pyridin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-8-12-5-6-14(8)10-9(7-11)3-2-4-13-10/h2-6H,7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVURHMMJIHLHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=C(C=CC=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine typically involves the reaction of 2-methylimidazole with 3-chloromethylpyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

[2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the imidazole or pyridine rings.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides or acyl chlorides to form substituted derivatives.

Scientific Research Applications

[2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of [2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism: The placement of the imidazole group on the pyridine ring (e.g., position 2 vs. For instance, [6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine may exhibit different binding affinities compared to the target compound due to altered steric and electronic environments .
  • Linker Flexibility : Compounds with ethylamine or benzyl linkers (e.g., 2-(2-methyl-1H-imidazol-1-yl)ethanamine dihydrochloride) demonstrate increased conformational flexibility, which may enhance interaction with biological targets compared to rigid pyridine-imidazole systems .

Purity and Commercial Availability

  • High-Purity Options : [6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine is available at 98% purity (CymitQuimica), though it is discontinued .

Biological Activity

[2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure

The compound can be represented by the following molecular formula: C10H12N4C_{10}H_{12}N_4. Its structure features a pyridine ring substituted with an imidazole group, which is significant for its biological interactions.

The biological activity of [2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The imidazole moiety is known for its ability to participate in hydrogen bonding and coordination with metal ions, which enhances its pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that [2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine exhibits significant antimicrobial properties. It has shown effectiveness against a range of bacterial strains and fungi.

Table 1: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus 5.64 - 77.38 µM
Escherichia coli 2.33 - 156.47 µM
Candida albicans 16.69 - 78.23 µM

These results suggest that the compound possesses moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against common pathogens.

Case Studies

One notable study involved the synthesis and biological evaluation of derivatives of [2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine. The derivatives were tested for their cytotoxicity against cancer cell lines, revealing that certain modifications to the structure enhanced their anticancer activity. For instance, derivatives with additional functional groups showed improved selectivity and potency against specific cancer types.

Study Findings

In a comparative analysis, derivatives demonstrated varying levels of activity:

  • Derivative A : EC50 = 0.048 µM (high potency)
  • Derivative B : EC50 = 0.177 µM (moderate potency)

The study highlighted the importance of structural modifications in enhancing biological activity and reducing toxicity to normal cells.

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that [2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine has favorable absorption characteristics, although further investigation into its metabolic pathways is necessary. Toxicity assessments have shown that while the compound exhibits some harmful effects at high concentrations, it remains relatively safe at therapeutic doses.

Table 2: Toxicity Profile

EndpointResult
Acute Toxicity Harmful if swallowed
Skin Irritation Causes skin irritation

These findings underscore the need for careful dosage regulation in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine, and how can reaction conditions be optimized?

  • The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, introducing the imidazole ring onto a pyridine precursor under reflux conditions with a catalyst (e.g., Pd for cross-coupling) . Key parameters include solvent choice (e.g., DMF or THF), temperature (80–120°C), and reaction time (12–24 hours). Post-synthesis purification often involves column chromatography or recrystallization .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the imidazole and pyridine ring connectivity, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (C₁₀H₁₂N₄, MW 188.23) . Infrared (IR) spectroscopy can identify amine (-NH₂) and aromatic C-H stretches . Predicted Collision Cross Section (CCS) values via ion mobility spectrometry (e.g., 140.6 Ų for [M+H]⁺) aid in LC-MS validation .

Q. What are the preliminary biological activities reported for this compound?

  • Derivatives of imidazo-pyridine scaffolds have shown kinase inhibition and modulation of cytochrome P450 (CYP) enzymes. For instance, structural analogs inhibit CYP2A6, a key enzyme in drug metabolism, with selectivity over other isoforms . Initial in vitro assays (e.g., enzyme inhibition at µM concentrations) should be followed by cytotoxicity profiling (e.g., HepG2 cell lines) .

Advanced Research Questions

Q. How can computational modeling elucidate the mechanism of CYP2A6 inhibition by this compound?

  • Molecular docking (e.g., using AutoDock Vina) and molecular dynamics simulations can predict binding interactions between the compound and CYP2A6’s active site. Key residues (e.g., Phe209, Asn297) may form π-π or hydrogen bonds with the imidazole-pyridine core . Quantitative Structure-Activity Relationship (QSAR) models can further correlate substituent effects (e.g., methyl group position) with inhibitory potency .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

  • Contradictions may arise from assay variability (e.g., enzyme source, substrate concentration). Standardize protocols using recombinantly expressed CYP isoforms and validated inhibitors (e.g., tranylcypromine for CYP2A6) . Meta-analyses of IC₅₀ values and statistical tools (e.g., Bland-Altman plots) can identify systematic biases .

Q. How does the compound’s stereoelectronic profile influence its pharmacokinetic properties?

  • The imidazole ring’s electron-rich nature enhances metabolic stability, while the methanamine group increases solubility. Predictions using software like Schrödinger’s QikProp can estimate logP (1.5–2.0) and blood-brain barrier permeability . Experimental validation via hepatic microsomal stability assays (e.g., t₁/₂ > 60 min in human microsomes) is recommended .

Methodological Guidance

Designing a Structure-Activity Relationship (SAR) Study for Imidazo-Pyridine Derivatives

  • Synthesize analogs with variations in:

  • Imidazole substituents (e.g., 2-methyl vs. 2-ethyl) .
  • Pyridine ring substitution patterns (e.g., 3- vs. 4-position) .
    • Test analogs in target-specific assays (e.g., kinase inhibition, CYP isoform selectivity) and correlate results with steric/electronic descriptors (e.g., Hammett constants) .

Handling Stability and Reactivity Challenges During Storage

  • Store the compound in anhydrous conditions (desiccator, -20°C) to prevent amine oxidation. Monitor degradation via HPLC-UV (λ = 254 nm) and characterize byproducts (e.g., imine formation) using LC-MS/MS . Avoid exposure to strong oxidizers (e.g., H₂O₂) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.